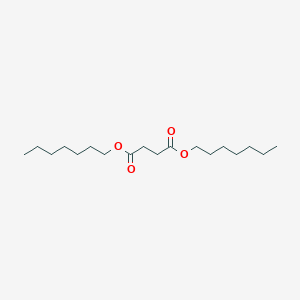
Diheptyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl succinate is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Diheptyl succinate exhibits several key applications in scientific research:
- Plasticizer in Polymers :
- Cosmetic Industry :
- Food Packaging :
-
Biomedical Applications :
- Recent studies suggest that this compound may have potential in drug delivery systems due to its biocompatibility and lower inflammatory response compared to other plasticizers. Research indicates that it does not activate the NLRP3 inflammasome significantly, which could reduce adverse effects in medical applications .
Case Study 1: Biocompatibility Assessment
A study evaluated the biocompatibility of this compound in animal models following myocardial infarction. Results indicated that exposure to this compound led to less disruption in cardiac recovery compared to traditional plasticizers, suggesting its potential for safer biomedical applications.
Case Study 2: Cosmetic Formulation
In a formulation study, this compound was incorporated into a moisturizing cream. Clinical trials demonstrated improved skin hydration and reduced irritation compared to formulations containing conventional emollients. Participants reported enhanced skin feel and satisfaction with the product .
Case Study 3: Food Packaging Efficacy
Research on food packaging materials containing this compound showed significant improvements in flexibility and barrier properties against moisture and oxygen permeation. These enhancements contributed to longer shelf life for packaged products without compromising safety or quality .
Comparison with Other Plasticizers
| Property | This compound | Di(2-ethylhexyl) Phthalate | Other Plasticizers |
|---|---|---|---|
| Toxicity | Low | High | Variable |
| Biodegradability | Yes | No | Variable |
| Application Areas | Cosmetics, Food | General Plastics | Varies |
| Regulatory Status | Approved | Restricted | Varies |
Eigenschaften
CAS-Nummer |
15872-89-6 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Kanonische SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Key on ui other cas no. |
15872-89-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















